N-(4-(4-chlorophenoxy)phenyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

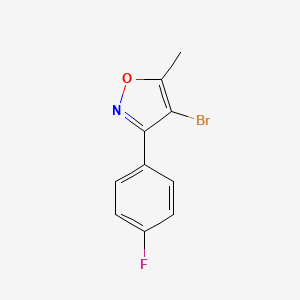

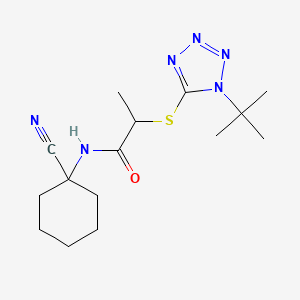

The compound “N-(4-(4-chlorophenoxy)phenyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide” is a complex organic molecule. It contains a quinazoline core, which is a type of heterocyclic compound. The quinazoline core is substituted with various functional groups including a carboxamide, a methoxyethyl group, and a chlorophenoxyphenyl group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic core. The presence of the chlorophenoxyphenyl group suggests that the compound might have significant aromatic character .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the carboxamide group might be susceptible to hydrolysis, while the chlorophenoxy group might undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group and the nonpolar aromatic rings would likely make the compound both hydrophilic and hydrophobic to some extent .Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research has demonstrated the potential antimicrobial properties of compounds structurally similar to N-(4-(4-chlorophenoxy)phenyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide. For instance, Patel and Shaikh (2011) synthesized 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones with confirmed antimicrobial activity, showing promise in combating microbial infections (Patel & Shaikh, 2011). Similarly, Desai et al. (2011) created quinazolinone and 4-thiazolidinone compounds with significant in vitro antibacterial and antifungal activities (Desai, Dodiya & Shihora, 2011).

Synthetic Applications in Chemistry

The compound's chemical structure lends itself to various synthetic applications in chemistry. For example, Srivastava, Neelima, and Bhaduri (1987) provided novel synthetic applications of related quinoline compounds, showcasing their versatility in chemical synthesis (Srivastava, Neelima & Bhaduri, 1987).

Corrosion Inhibition

Quinazoline derivatives, similar to the compound , have been studied for their corrosion inhibition properties. Kumar et al. (2020) investigated the corrosion inhibition ability of quinazoline derivatives on mild steel, revealing their potential in protecting metals from corrosion (Kumar et al., 2020).

Antitumor Potential

The structure of quinazoline derivatives has also been explored for antitumor applications. Al-Romaizan, Ahmed, and Elfeky (2019) synthesized novel quinazolinediones with significant antitumor activity, indicating the potential of such compounds in cancer research (Al-Romaizan, Ahmed & Elfeky, 2019).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[4-(4-chlorophenoxy)phenyl]-3-(2-methoxyethyl)-2,4-dioxo-1H-quinazoline-7-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClN3O5/c1-32-13-12-28-23(30)20-11-2-15(14-21(20)27-24(28)31)22(29)26-17-5-9-19(10-6-17)33-18-7-3-16(25)4-8-18/h2-11,14H,12-13H2,1H3,(H,26,29)(H,27,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCIDEMYGUYLTLW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=CC=C(C=C3)OC4=CC=C(C=C4)Cl)NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClN3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(4-chlorophenoxy)phenyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-oxo-N-(pyridin-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2381697.png)

![8-bromo-3-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2381698.png)

![1-(3,4-Difluorophenyl)-3-[(4-methylphenyl)methylsulfanyl]pyrazin-2-one](/img/structure/B2381700.png)

![Spiro[5.5]undecan-3-amine](/img/structure/B2381704.png)

![1-[2-(2-Methoxyphenoxy)ethyl]-5-methylindole-2,3-dione](/img/structure/B2381706.png)

![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 3-methoxybenzoate](/img/structure/B2381707.png)

![N-(2,5-diethoxyphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2381711.png)